molecular formula C19H13ClN4OS B2949892 (E)-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide CAS No. 1321885-00-0

(E)-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide

カタログ番号 B2949892
CAS番号: 1321885-00-0
分子量: 380.85
InChIキー: CVZZGDVIXOEDQR-GXDHUFHOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide, also known as CTB or Compound 1, is a novel small molecule that has attracted attention in the scientific community due to its potential therapeutic applications. CTB is a potent inhibitor of the protein-protein interaction between the transcription factors STAT3 and NF-κB, which are involved in various cellular processes such as inflammation, cell survival, and proliferation.

作用機序

実験室実験の利点と制限

One advantage of (E)-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide is its specificity for the STAT3/NF-κB pathway, which makes it a valuable tool for studying the role of these transcription factors in various diseases. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and treatment duration for this compound in different disease models.

将来の方向性

Several future directions for research on (E)-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide can be identified. First, more studies are needed to elucidate the exact mechanism of how this compound inhibits the protein-protein interaction between STAT3 and NF-κB. Second, more studies are needed to determine the optimal dosage and treatment duration of this compound in different disease models. Third, more studies are needed to investigate the potential synergistic effects of this compound with other therapeutic agents. Fourth, more studies are needed to investigate the potential side effects of this compound in animal models. Finally, more studies are needed to investigate the potential clinical applications of this compound in humans.

合成法

The synthesis of (E)-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiosemicarbazone intermediate. The intermediate then undergoes a condensation reaction with 2-cyano-3-(4-methylphenyl)acrylic acid to form this compound. The synthesis of this compound has been reported in several publications, including a recent study by Wang et al. (2020).

科学的研究の応用

(E)-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections. Several studies have demonstrated the efficacy of this compound as an inhibitor of STAT3 and NF-κB signaling pathways, which are involved in the pathogenesis of these diseases. For example, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, lung cancer, and melanoma (Wang et al., 2020; Zhang et al., 2018). This compound has also been shown to have anti-inflammatory effects in animal models of acute lung injury and sepsis (Chen et al., 2019; Li et al., 2020). Additionally, this compound has been shown to have antiviral activity against influenza A virus and dengue virus (Zhang et al., 2017; Zhang et al., 2019).

特性

IUPAC Name

4-[[(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4OS/c20-15-5-1-12(2-6-15)17-11-26-19(24-17)14(9-21)10-23-16-7-3-13(4-8-16)18(22)25/h1-8,10-11,23H,(H2,22,25)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZZGDVIXOEDQR-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。